Pixantrone Bismaleinamide
Description
Contextualization within Anthracycline and Anthracenedione Chemistry
Anthracyclines, such as doxorubicin (B1662922), are a class of chemotherapeutic drugs originally derived from Streptomyces bacteria. wikipedia.org Their structure features a tetracyclic ring system linked to a sugar moiety. wikipedia.org Anthracenediones, like mitoxantrone (B413), are synthetic analogues that possess a tricyclic aromatic ring system. acs.orgnih.gov While both classes of compounds have been effective in cancer treatment, their use can be limited by significant side effects, most notably cardiotoxicity. wikipedia.orgnih.gov
Aza-anthracenediones, including pixantrone (B1662873), were developed in an effort to create new agents with improved therapeutic profiles. nih.gov A key distinguishing feature of aza-anthracenediones is the incorporation of a nitrogen atom into the aromatic ring system, which modifies the electronic and chemical properties of the molecule. europa.eutandfonline.com Pixantrone is specifically an analogue of mitoxantrone but with notable structural differences, including the absence of a hydroquinone (B1673460) moiety and the presence of an aza-bioisostere, a chemical modification where a functional group is replaced with another that has similar biological properties. tandfonline.comnih.gov
Rationale for Development of Pixantrone Bismaleinamide
The primary motivation for the development of pixantrone was to create a compound with the antitumor activity of anthracyclines and anthracenediones but with reduced cardiotoxicity. nih.govnih.gov The cardiotoxic effects of drugs like doxorubicin and mitoxantrone are believed to be partly due to their ability to chelate iron and generate reactive oxygen species (ROS), which can damage cardiac tissue. nih.govdrugbank.com
Pixantrone was designed to circumvent this issue. Its unique structure, which lacks the ketone groups and incorporates a nitrogen heteroatom, results in a reduced potential to bind iron and produce damaging ROS. europa.eudrugbank.com Preclinical studies in animal models demonstrated that pixantrone caused minimal cardiotoxicity compared to doxorubicin or mitoxantrone. europa.euwikipedia.org This suggested that pixantrone could be a safer alternative, particularly for patients who have already been treated with other potentially cardiotoxic agents. wikipedia.org
Research Findings
Pixantrone, also known by the code BBR 2778, is an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. drugbank.comwikipedia.orgmedchemexpress.com It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix. drugbank.comwikipedia.org Unlike some related compounds, pixantrone is considered a weak inhibitor of topoisomerase II. europa.eutandfonline.com Research suggests that pixantrone may also directly alkylate DNA, forming stable adducts. europa.eu
Studies have shown that pixantrone has a broad range of antitumor activity, particularly against leukemias and lymphomas. drugbank.com The chemical structure of pixantrone has been compared to doxorubicin and mitoxantrone, highlighting the key differences that contribute to its distinct mechanism of action and reduced cardiotoxicity. tandfonline.com
Table 1: Chemical and Pharmacological Properties of Pixantrone
| Property | Value |
| IUPAC Name | 6,9-Bis[(2-aminoethyl)amino]benzo[g]isoquinoline-5,10-dione |
| Molecular Formula | C17H19N5O2 |
| Molar Mass | 325.365 g/mol |
| CAS Number | 144510-96-3 |
| Mechanism of Action | DNA intercalator, Topoisomerase II inhibitor |
| Key Structural Feature | Aza-anthracenedione |
| Appearance | Blue solid |
| Biological Half-life | 9.5–17.5 hours |
This table is based on data from references wikipedia.orgscbt.com.
Properties
Molecular Formula |
C₂₅H₂₃N₅O₈ |
|---|---|
Molecular Weight |
521.48 |
Synonyms |
(2Z,2’Z)-4,4’-((((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(azanediyl))bis(4-oxobut-2-enoic Acid) |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
DNA Intercalation Dynamics
Pixantrone (B1662873) functions as a DNA intercalating agent, a mechanism that involves the insertion of its planar ring system between the base pairs of the DNA double helix. drugbank.comtechnologynetworks.comnih.gov This physical insertion forces the DNA strands apart, causing local structural distortions such as unwinding of the helix and an increase in the length of the DNA molecule. technologynetworks.com
The binding affinity of Pixantrone to DNA has been demonstrated through various biophysical assays. In thermal denaturation studies, the binding of Pixantrone to calf thymus DNA results in an increase in the DNA melting temperature (Tm), which indicates stabilization of the double helix. nih.gov Fluorometric assays using ethidium (B1194527) bromide displacement also confirm that Pixantrone binds strongly to DNA. nih.gov This interaction is a critical prerequisite for its subsequent effects on DNA-dependent enzymes. nih.gov The unique structure of Pixantrone, which includes a nitrogen heteroatom in the chromophore, may facilitate additional hydrogen bonding, potentially influencing its affinity for DNA. drugbank.comtandfonline.com
| Assay Type | Observation | Implication |
| Thermal Denaturation (Tm) | Increase in DNA melting temperature upon Pixantrone binding. nih.gov | Stabilization of the DNA double helix. nih.gov |
| Ethidium Bromide Displacement | Displacement of bound ethidium bromide from DNA. nih.gov | Competitive binding to DNA, confirming intercalation. nih.gov |
Topoisomerase II Interaction and Inhibition
While DNA intercalation is a key step, a primary cytotoxic mechanism of Pixantrone is the targeting of topoisomerase II, a critical nuclear enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govtandfonline.com Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. tandfonline.com Pixantrone acts as a "topoisomerase II poison," meaning it does not inhibit the enzyme's ability to cleave DNA but rather interferes with the re-ligation step. nih.govnih.gov
A distinguishing characteristic of Pixantrone is its selective targeting of the topoisomerase IIα isoform over the topoisomerase IIβ isoform. nih.govresearchgate.net Studies have demonstrated that Pixantrone is more effective at stabilizing covalent complexes between topoisomerase IIα and DNA compared to its effect on topoisomerase IIβ. nih.govnih.gov This isoform selectivity is significant because the two isoforms have different cellular roles and expression patterns. Topoisomerase IIα is highly expressed in proliferating cells and is essential for disentangling daughter chromatids during mitosis, while topoisomerase IIβ is more prevalent in post-mitotic, terminally differentiated cells, such as cardiomyocytes. nih.govresearchgate.net The preferential targeting of the α isoform is therefore thought to be a key factor in its mechanism of action against rapidly dividing cancer cells. nih.govresearchgate.net
By inhibiting the re-ligation activity of topoisomerase II, Pixantrone converts the transient, enzyme-mediated DNA breaks into permanent DNA double-strand breaks. nih.govtandfonline.comresearchgate.net In plasmid DNA cleavage assays, Pixantrone treatment leads to a concentration-dependent increase in the formation of linear DNA from supercoiled DNA, a direct indicator of double-strand cleavage mediated by topoisomerase IIα. nih.govmedchemexpress.com Cellular assays confirm this mechanism, showing that exposure to Pixantrone results in a significant increase in markers of DNA double-strand breaks. nih.govresearchgate.net These breaks are among the most severe forms of DNA damage and are highly cytotoxic if not repaired. mdpi.com
The molecular basis for topoisomerase II poisoning by Pixantrone is the stabilization of the "cleavable complex," a ternary structure consisting of the enzyme covalently bound to the 5' ends of the cleaved DNA. nih.govoup.com Pixantrone intercalates into the DNA at the site of cleavage, trapping the topoisomerase II enzyme in this intermediate state and preventing the re-ligation of the DNA strands. nih.govtandfonline.com The formation of these stabilized covalent complexes can be detected in cellular assays. nih.govresearchgate.net The persistence of these complexes is a potent signal for the cell to initiate DNA damage response pathways, which can ultimately trigger programmed cell death. tandfonline.com
| Mechanism | Description | Consequence |
| Isoform Selectivity | Preferentially targets topoisomerase IIα over topoisomerase IIβ. nih.govresearchgate.net | Focused activity on proliferating cells. |
| DNA Cleavage | Converts transient topoisomerase II-mediated breaks into permanent ones. nih.gov | Accumulation of cytotoxic DNA double-strand breaks. researchgate.net |
| Cleavable Complex Stabilization | Traps the enzyme in a covalent complex with DNA. nih.govresearchgate.net | Prevents DNA re-ligation and signals for apoptosis. tandfonline.com |
Cellular Cytotoxicity Pathways
The molecular events of DNA intercalation and topoisomerase II inhibition culminate in widespread cellular dysfunction and cytotoxicity. The accumulation of DNA double-strand breaks and the disruption of DNA topology trigger cellular responses that halt the cell cycle and can lead to cell death. medchemexpress.com
The formation of stable Pixantrone-DNA-topoisomerase II complexes and the resulting unrepaired double-strand breaks present physical barriers to the molecular machinery responsible for DNA replication and transcription. drugbank.comresearchgate.net DNA polymerases and RNA polymerases are unable to proceed past these lesions, leading to a halt in these fundamental processes. tandfonline.com The inhibition of DNA synthesis and gene expression deprives the cell of necessary proteins and prevents it from completing the cell cycle, ultimately leading to a loss of viability and the induction of apoptosis. drugbank.com
Apoptosis Induction Mechanisms
Pixantrone bismaleinamide induces programmed cell death, or apoptosis, primarily through its interaction with the nuclear enzyme topoisomerase II. researchgate.net Like other anthracyclines, it acts as a topoisomerase II inhibitor. tandfonline.com By intercalating into the DNA molecule, pixantrone stabilizes the DNA-topoisomerase II cleavage complex. tandfonline.com This action transforms transient double-strand breaks, which are a normal part of the enzyme's function, into permanent, protein-capped breaks. researchgate.nettandfonline.com The accumulation of these irreversible DNA lesions is recognized by the cell's damage-sensing machinery, which in turn triggers the apoptotic cascade, leading to cell death. researchgate.nettandfonline.com Some research suggests that the tumor suppressor protein p53 may also play a role by inhibiting topoisomerase II in cells exposed to such agents, further contributing to irreversible DNA damage and apoptosis. tandfonline.com
Mitotic Catastrophe and Chromosomal Aberrations
A significant mechanism of pixantrone-induced cell death involves the disruption of mitosis, leading to mitotic catastrophe and severe chromosomal damage. nih.gov Studies have shown that at concentrations sufficient to reduce long-term cell survival, pixantrone does not necessarily trigger the canonical DNA damage response checkpoints that would halt the cell cycle. nih.govnih.gov Instead, it appears to induce a form of latent DNA damage that impairs the fidelity of chromosome segregation during mitosis. nih.govnih.gov
This impairment manifests as various chromosomal aberrations. nih.gov Cells treated with pixantrone exhibit a concentration- and time-dependent increase in the formation of chromatin bridges and micronuclei. nih.govresearchgate.net Live-cell video microscopy has revealed that pixantrone-treated cells often enter mitosis with lagging chromosomes, which are the source of these bridges and subsequent micronuclei formation. nih.gov The cells may undergo several rounds of these aberrant divisions before ultimately dying. nih.gov This lethal outcome after successive, flawed divisions is characteristic of mitotic catastrophe. nih.gov One proposed mechanism for this disruption is the generation of merotelic kinetochore attachments, where a single kinetochore is attached to microtubules from both spindle poles, leading to chromosome non-disjunction. nih.gov
| Treatment | Duration | Cells with Chromatin Bridges (%) | Cells with Micronuclei (%) |
|---|---|---|---|
| Control | 48 hours | 4.0% ± 5.0% | - |
| Pixantrone (25 nM) | 48 hours | 13.3% ± 8.1% | Increased |
| Pixantrone (100 nM) | 24 hours | 15.7% ± 10.5% | Increased |
Redox Chemistry and Free Radical Generation
The redox properties of this compound are a key differentiator from classic anthracyclines like doxorubicin (B1662922) and are central to its distinct toxicological profile.
In acellular, enzymatic reducing systems, pixantrone has demonstrated the ability to form semiquinone free radicals. nih.gov Using a xanthine (B1682287) oxidase/hypoxanthine reducing system under hypoxic conditions, electron paramagnetic resonance (EPR) experiments detected the formation of pixantrone-derived semiquinone free radicals. nih.gov In a comparative analysis within this system, pixantrone produced 1.8-fold more semiquinone than doxorubicin, while mitoxantrone (B413) did not generate a detectable semiquinone signal. nih.gov
| Compound | Semiquinone Radical Detected | Relative Amount |
|---|---|---|
| Pixantrone | Yes | 1.8x Doxorubicin |
| Doxorubicin | Yes | - |
| Mitoxantrone | No | Not Detected |
Despite its ability to form free radicals in enzymatic systems, pixantrone does not appear to do so within a cellular environment. nih.gov Studies in human leukemia K562 cells found no detectable semiquinone formation following pixantrone exposure. nih.govnih.gov This is in contrast to doxorubicin, which readily forms these radicals in cells. nih.gov The likely reason for this discrepancy is the low cellular uptake and accumulation of pixantrone compared to other anthracyclines, which limits its availability for intracellular reductive activation. nih.govnih.govresearchgate.net
A critical structural feature of pixantrone is its lack of a quinone-hydroquinone functionality. nih.gov This moiety, present in doxorubicin and mitoxantrone, is responsible for chelating iron(III). nih.gov Spectrophotometric titrations have confirmed that pixantrone does not bind to iron(III). nih.govnih.gov
The inability to form an iron complex has significant implications for oxidative stress. The cardiotoxicity of traditional anthracyclines is partly attributed to the formation of drug-iron complexes that participate in futile redox cycling, generating highly toxic reactive oxygen species (ROS) like the hydroxyl radical via the Fenton reaction. nih.govnih.govdrugbank.com By not binding iron, pixantrone is unable to induce this iron-based oxidative stress, which is considered a primary factor in its reduced cardiotoxicity. nih.govresearchgate.net Consequently, pixantrone promotes the formation of ROS to a much lesser degree than other anthracyclines. drugbank.com
Preclinical Pharmacological Investigations
In Vitro Cytotoxicity and Antiproliferative Activity
Spectrum of Activity Across Diverse Cancer Cell Lines
Pixantrone (B1662873) has demonstrated significant cytotoxic and antiproliferative activity against a broad range of cancer cell lines in laboratory settings. Its efficacy has been particularly noted in hematologic malignancies. nih.gov Preclinical studies have shown that pixantrone exhibits potent activity against murine lymphomatous and leukemic cell lines. nih.gov
In the human chronic myelogenous leukemia cell line K562, pixantrone demonstrated a 50% inhibitory concentration (IC50) of 0.10 μM. nih.gov A comparative analysis revealed that the etoposide-resistant K/VP.5 cell line exhibited a 5.7-fold cross-resistance to pixantrone. nih.gov
| Cell Line | Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| K562 | Chronic Myelogenous Leukemia | 0.10 | nih.gov |
Differential Effects on Tumor Cells vs. Non-Malignant Cells
A key aspect of preclinical investigation has been the comparative cytotoxicity of pixantrone on malignant versus non-malignant cells. Research has indicated a degree of selectivity in its effects. Studies have shown that pixantrone is 10- to 12-fold less damaging to neonatal rat myocytes compared to doxorubicin (B1662922) or mitoxantrone (B413), as measured by lactate (B86563) dehydrogenase release. nih.govresearchgate.net This suggests a reduced cardiotoxic potential, a significant concern with other anthracycline and anthracenedione compounds. nih.govresearchgate.netresearchgate.net The structural design of pixantrone, which limits its ability to bind iron(III), is thought to contribute to this reduced cardiotoxicity by preventing the induction of iron-based oxidative stress. nih.gov
Cellular Permeability and Uptake Studies
The cellular uptake of pixantrone is a critical determinant of its cytotoxic activity. Studies have shown that its permeability and accumulation within cells differ from other related compounds. In K562 cells, the total uptake of pixantrone was found to be considerably lower than that of doxorubicin and mitoxantrone. nih.gov Specifically, after a one-hour incubation, the cellular accumulation of pixantrone was approximately 1.5 nmol, compared to 6.5 nmol for doxorubicin and 8.1 nmol for mitoxantrone under the same experimental conditions. nih.gov This lower cellular uptake may be a contributing factor to its reduced toxicity in certain non-malignant cell types, such as cardiomyocytes. nih.govresearchgate.net In ex vivo myocardial strips, pixantrone is taken up to a greater extent than mitoxantrone. drugbank.com
In Vivo Preclinical Efficacy Models (Non-Human)
Hematological Malignancy Models
The antitumor activity of pixantrone has been evaluated in several in vivo models of hematological cancers. Early preclinical studies in murine models of lymphoma and leukemia demonstrated the superior activity of pixantrone compared to doxorubicin. nih.gov Further investigations have explored its potential in treating conditions such as acute myelogenous leukemia. drugbank.com
Autoimmune Disease Models
Beyond its application in oncology, the immunomodulatory properties of pixantrone have been investigated in preclinical models of autoimmune diseases. In animal models of multiple sclerosis, specifically experimental allergic encephalomyelitis, pixantrone has shown potency comparable to mitoxantrone. wikipedia.org Research indicates that pixantrone affects the function of B and T lymphocytes and can inhibit both antigen-specific and mitogen-induced lymphomononuclear cell proliferation. wikipedia.orgnih.gov
Furthermore, pixantrone has demonstrated efficacy in a rat model of experimental autoimmune myasthenia gravis, where it was shown to reduce the severity of the disease. wikipedia.orgnih.gov These findings highlight the potential of pixantrone as an immunosuppressive agent in autoimmune conditions. nih.gov
Neurological Disease Models
Pixantrone has been evaluated in preclinical models of multiple sclerosis (MS), primarily utilizing the experimental autoimmune encephalomyelitis (EAE) animal model. In these studies, pixantrone demonstrated significant efficacy in mitigating the severity of the disease.
Research in a rat EAE model showed that pixantrone treatment led to a reduction in the severity of acute EAE and a decrease in the relapse rate in a chronic relapsing model of the disease. nih.gov The therapeutic effect of pixantrone in these models is attributed to its immunosuppressive properties, including a marked and sustained decrease in CD3+, CD4+, CD8+, and CD45RA+ blood cells. nih.gov Furthermore, experimental data have indicated that pixantrone is as potent as mitoxantrone, a related compound used in the treatment of MS, in preventing the development of acute EAE and the occurrence of relapses in the chronic model. nih.gov
| Model | Species | Key Findings | Reference |
| Acute EAE | Rat | Reduced disease severity | nih.gov |
| Chronic Relapsing EAE | Rat | Decreased relapse rate | nih.gov |
| EAE | Animal Models | Potency comparable to mitoxantrone | nih.gov |
Preclinical Pharmacokinetic and Pharmacodynamic Properties
Elimination Routes (e.g., Renal vs. Non-Renal Clearance)
The elimination of pixantrone from the body occurs through both renal and non-renal pathways. However, preclinical data strongly suggest that non-renal clearance is the predominant route of excretion. Studies have shown that the urinary elimination of the unchanged parent drug is limited, accounting for less than 10% of the administered dose. drugbank.com This indicates that a substantial portion of pixantrone and its metabolites are cleared from the body through other mechanisms, primarily fecal excretion. drugbank.com
The significant role of non-renal clearance highlights the importance of hepatic and biliary pathways in the disposition of pixantrone. While specific quantitative data from preclinical mass balance studies detailing the exact percentages of renal versus various non-renal clearance routes are not extensively published, the available information consistently points to non-renal excretion as the primary elimination pathway.
| Elimination Route | Percentage of Unchanged Drug | Key Characteristics | Reference |
| Renal | < 10% | Minor pathway for the parent compound | drugbank.com |
| Non-Renal (Fecal) | Major Route | Primary route of elimination for pixantrone and its metabolites | drugbank.com |
Target Engagement in Preclinical Models
Pixantrone exerts its cytotoxic effects through direct interaction with DNA and the nuclear enzyme topoisomerase II. Preclinical studies have demonstrated that pixantrone is a potent inhibitor of topoisomerase II. drugbank.com A key finding from these studies is the compound's selectivity for the topoisomerase IIα isoform over the topoisomerase IIβ isoform. nih.govmdpi.com This selectivity is considered a potential factor in its reduced cardiotoxicity profile compared to other topoisomerase II inhibitors, as the β isoform is more prevalent in cardiac cells.
The engagement of pixantrone with its target has been characterized in various in vitro and cellular assays. These studies have shown that pixantrone can intercalate into DNA, leading to the stabilization of the topoisomerase II-DNA cleavage complex. nih.govresearchgate.net This action results in the inhibition of DNA replication and the induction of DNA double-strand breaks, ultimately leading to cell death. nih.govresearchgate.net In preclinical models using human leukemia K562 cells, pixantrone demonstrated potent growth inhibition with an IC50 value in the submicromolar range. nih.gov
| Target | Preclinical Model | Key Findings | Reference |
| Topoisomerase IIα | Cellular Assays | Preferential inhibition compared to topoisomerase IIβ | nih.govmdpi.com |
| DNA | In vitro assays | Intercalates into DNA and stabilizes the topoisomerase II-DNA complex | nih.govresearchgate.net |
| K562 Human Leukemia Cells | Cellular Growth Inhibition Assay | Potent growth inhibition (IC50 = 0.10 µM) | nih.gov |
Molecular Determinants of Differential Biological Effects
Structural Features Influencing Topoisomerase II Isoform Selectivity
Pixantrone's chemical structure was intentionally designed to modulate its interaction with DNA and topoisomerase II. nih.govnih.gov Unlike mitoxantrone (B413), pixantrone's structure includes a nitrogen heteroatom in the anthracenedione chromophore. nih.govnih.gov This modification was introduced to create an additional hydrogen bond, which in turn influences its DNA affinity and interaction with topoisomerase II. nih.gov
While pixantrone (B1662873) acts as an inhibitor of both topoisomerase IIα and topoisomerase IIβ, it demonstrates a notable selectivity for the α isoform, which is more prevalent in proliferating cancer cells. nih.govnih.govmdpi.com The β isoform is the predominant type found in post-mitotic cells, such as cardiomyocytes. nih.govnih.gov Studies have shown that pixantrone is more effective at stabilizing the covalent complexes between topoisomerase IIα and DNA than it is with the β isoform. nih.govnih.gov This preferential targeting of the α isoform is a key factor in its anticancer activity and is believed to contribute to its reduced cardiotoxicity, as the inhibition of topoisomerase IIβ is linked to the cardiac damage caused by other anthracyclines. nih.govnih.govnih.gov
Mechanisms Contributing to Reduced Cardiotoxicity in Preclinical Models
Preclinical research has identified several key mechanisms that collectively contribute to the reduced cardiotoxicity of pixantrone when compared to agents like doxorubicin (B1662922) and mitoxantrone. nih.govnih.govresearchgate.net These factors stem directly from its unique chemical structure and include a lack of iron chelation, limited uptake by cardiac cells, and a preferential interaction with the topoisomerase IIα isoform. nih.govnih.gov In studies using neonatal rat myocytes, pixantrone was found to be 10- to 12-fold less damaging than doxorubicin or mitoxantrone. nih.govnih.govresearchgate.net
A significant structural difference between pixantrone and older anthracyclines is the absence of a hydroquinone (B1673460) functionality. nih.govnih.gov This feature is critical because the hydroquinone portion of molecules like doxorubicin and mitoxantrone readily chelates iron(III). nih.govnih.gov The resulting iron-drug complexes can participate in futile redox cycling, which generates highly reactive oxygen species (ROS) and induces significant oxidative stress, a primary driver of anthracycline-induced cardiotoxicity. nih.govdrugbank.com
Pixantrone was specifically designed to lack this iron-binding capability. nih.govdrugbank.com Spectrophotometric analyses have confirmed that pixantrone does not form a strong complex with Fe³⁺. nih.govnih.gov By avoiding the formation of these damaging iron complexes, pixantrone is unable to induce iron-based oxidative stress, thereby eliminating a major pathway of cardiac cell damage. nih.govnih.govresearchgate.net
Another factor contributing to pixantrone's reduced cardiotoxicity is its relatively low uptake into cells. nih.govnih.govresearchgate.net While pixantrone can produce semiquinone free radicals in enzymatic reducing systems, this effect is not observed in cellular systems, a difference attributed to its poor cellular accumulation. nih.govnih.govresearchgate.net Limited uptake restricts the drug's ability to generate intracellular free radicals and engage in redox cycling, further sparing the cells from oxidative damage. researchgate.net
Comparative studies in K562 human leukemia cells demonstrated this reduced uptake. After a one-hour incubation, the total accumulation of pixantrone was significantly lower than that of doxorubicin and mitoxantrone. nih.gov This characteristic is believed to extend to cardiomyocytes, limiting the concentration of the drug within cardiac tissue and thus mitigating its potential for toxicity. nih.govresearchgate.net
| Compound | Total Uptake (nmol per 10x10⁶ cells) |
|---|---|
| Pixantrone | 1.5 |
| Doxorubicin | 6.5 |
| Mitoxantrone | 8.1 |
The relative safety of pixantrone for cardiac tissue is also linked to its selective action on topoisomerase II isoforms. nih.gov Cardiomyocytes, being post-mitotic, predominantly express the topoisomerase IIβ isoform. nih.govnih.gov Anthracycline-induced cardiotoxicity is increasingly thought to be mediated by the damage resulting from the inhibition of this specific isoform in heart cells. nih.govnih.gov
Pixantrone has been shown to be selective for stabilizing the topoisomerase IIα-DNA covalent complex over the topoisomerase IIβ complex. nih.govnih.gov Although it can inhibit both isoforms, its effect on topoisomerase IIβ is less pronounced than its action on topoisomerase IIα. nih.gov This preferential targeting means that in cardiomyocytes, where topoisomerase IIα is less abundant, pixantrone is less likely to induce the DNA damage associated with topoisomerase IIβ inhibition, contributing to its attenuated cardiotoxicity. nih.govnih.gov
| Isoform | Effect on DNA Cleavage | Effect on DNA Relaxation Inhibition |
|---|---|---|
| Topoisomerase IIα | More pronounced induction of linear DNA formation | Almost complete inhibition at 1 and 5 µM |
| Topoisomerase IIβ | Detectable, but lesser, increase in linear DNA formation | Almost complete inhibition at 1 and 5 µM |
Drug Resistance Mechanisms in Preclinical Models
Acquired Resistance Pathways (e.g., Etoposide Cross-Resistance)
Studies utilizing cancer cell lines with acquired resistance to other cytotoxic agents have revealed important cross-resistance patterns with Pixantrone (B1662873) Bismaleinamide. A notable example is the etoposide-resistant human leukemia K/VP.5 cell line. These cells, which have been selected for resistance to etoposide, a topoisomerase II inhibitor, exhibit a significant degree of cross-resistance to Pixantrone Bismaleinamide.
The primary mechanism underlying this cross-resistance is the alteration in the drug's molecular target, topoisomerase II. The etoposide-resistant K/VP.5 cells have been shown to possess reduced levels of both topoisomerase IIα and topoisomerase IIβ. This decrease in the abundance of the target enzyme leads to a diminished response to drugs that act via this mechanism, including this compound.
| Cell Line | Resistance Profile | Fold Cross-Resistance to this compound | Underlying Mechanism |
|---|---|---|---|
| K/VP.5 (Etoposide-Resistant Human Leukemia) | Resistant to Etoposide | 5.7-fold | Reduced levels of topoisomerase IIα and IIβ |
Cellular and Molecular Adaptations to this compound Exposure
To specifically investigate the adaptations that arise from direct and prolonged exposure to this compound, researchers have developed resistant cell lines in the laboratory. One such model is the MCF-7/aza human breast cancer cell line, which was generated by continuously exposing the parental MCF-7 cell line to increasing concentrations of this compound. This cell line exhibits a 20-fold resistance to the drug. researchgate.net
Several key cellular and molecular adaptations have been identified in the MCF-7/aza cell line:
Overexpression of ATP-Binding Cassette (ABC) Transporters: Western blotting analysis of the MCF-7/aza cells revealed elevated levels of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. researchgate.net ABC transporters are a family of membrane proteins that function as efflux pumps, actively transporting various substances, including chemotherapeutic drugs, out of the cell. The increased expression of BCRP in the resistant cells leads to a lower intracellular concentration of this compound, thereby reducing its cytotoxic efficacy. Notably, the expression of another well-known ABC transporter, P-glycoprotein (Pgp or ABCB1), was not elevated in these cells. researchgate.net The resistance to Pixantrone in this cell line could be reversed by treatment with fumitremorgin C, a known inhibitor of BCRP. researchgate.net
Drug Sequestration: Microscopic evaluation of the MCF-7/aza cells treated with this compound revealed a distinct intracellular drug distribution compared to the sensitive parental cells. In the resistant cells, the drug was found to be sequestered in cytoplasmic vesicles, rather than accumulating in the nucleus where its primary target, topoisomerase II, is located. researchgate.net This sequestration effectively prevents the drug from reaching its site of action, contributing significantly to the observed resistance.
These findings from preclinical models highlight the multifactorial nature of resistance to this compound, involving both alterations in the drug's target and the development of cellular mechanisms to reduce its intracellular concentration and access to the nucleus.
| Cell Line | Acquired Resistance to | Fold Resistance | Key Molecular/Cellular Adaptations |
|---|---|---|---|
| MCF-7/aza (Human Breast Cancer) | This compound | 20-fold | Elevated expression of BCRP (ABCG2); Sequestration of drug in cytoplasmic vesicles |
Analog Development and Structure Activity Relationship Sar Investigations
Design and Synthesis of Pixantrone (B1662873) Analogs
The design of pixantrone, also known by its code name BBR 2778, emerged from structure-activity relationship (SAR) studies of existing anticancer agents like ametantrone (B1665964) and the anthracenedione, mitoxantrone (B413). The primary goal was to create a new compound with a better safety profile, specifically reduced damage to heart tissue, a significant limitation of anthracycline-based therapies.
The synthesis of pixantrone represents a deliberate structural modification of the mitoxantrone template. Researchers sought to alter the parts of the molecule believed to be responsible for cardiotoxicity. This was achieved by replacing the 5,8-dihydroxyphenyl ring of mitoxantrone with a pyridine (B92270) ring, creating an aza-anthracenedione derivative. Additionally, the side chains were modified; the (hydroxyethylamino)-ethylamino side chains on mitoxantrone were substituted with (ethylamino)-diethylamino side chains to generate pixantrone. This unique chemical structure was designed to modulate DNA affinity and the interaction with topoisomerase II, a key enzyme in DNA replication. The development of pixantrone was part of a broader effort that included the synthesis and evaluation of numerous structurally modified analogs of mitoxantrone to identify a candidate with an optimized therapeutic index.
| Compound | Core Structure | Key Substitutions / Features | Primary Design Rationale |
|---|---|---|---|
| Doxorubicin (B1662922) | Anthracycline (Tetracyclic) | Contains a daunosamine (B1196630) sugar moiety; quinone-hydroquinone chromophore. | High antitumor activity. |
| Mitoxantrone | Anthracenedione (Tricyclic) | Lacks the sugar moiety; possesses 5,8-dihydroxy substitutions. | Reduced structural complexity vs. Doxorubicin with less cardiotoxicity. |
| Pixantrone | Aza-anthracenedione | Lacks the hydroquinone (B1673460) portion; incorporates a nitrogen heteroatom into the ring system. | To maintain efficacy while further reducing cardiotoxicity by preventing iron chelation and formation of reactive oxygen species. |
Elucidation of Structural Features Influencing Biological Activity
The biological activity of pixantrone is intrinsically linked to its unique structural features, which distinguish it from its predecessors. The most critical modification is the replacement of the carbon at position 2 with a nitrogen atom, creating an aza-anthracenedione core. This, combined with the absence of the 5,8-dihydroxyquinone structure found in mitoxantrone, is fundamental to its altered biological profile.
This specific molecular architecture prevents the drug from binding with iron, which in turn inhibits the formation of drug-iron complexes and the subsequent generation of reactive oxygen species (ROS). The production of ROS is a major mechanism behind the cardiotoxicity of anthracyclines. Furthermore, the nitrogen heteroatom was introduced to create an additional hydrogen bond, which helps to modulate the compound's affinity for DNA and its interaction with topoisomerase II.
While pixantrone is considered a weak inhibitor of topoisomerase II compared to other agents, its mechanism of action is not solely dependent on this interaction. A key feature influencing its activity is the ability to directly alkylate DNA, forming stable DNA adducts and cross-strand breaks, a mechanism not prominent with traditional anthracyclines or anthracenediones. This multi-faceted mechanism, involving DNA intercalation, weak topoisomerase II inhibition, and direct DNA alkylation, contributes to its potent cytotoxic effects against cancer cells.
| Structural Feature | Influence on Biological Activity | Reference |
|---|---|---|
| Aza-anthracenedione Core (Nitrogen Heteroatom) | Modulates DNA affinity and interaction with topoisomerase II through additional hydrogen bonding. Contributes to the ability to directly alkylate DNA. | , |
| Absence of 5,8-dihydroxyquinone Moiety | Prevents chelation with iron, leading to reduced formation of reactive oxygen species (ROS) and lower potential for cardiotoxicity. | |
| (Ethylamino)-diethylamino Side Chains | Contribute to the overall cytotoxicity and cellular uptake of the compound. | |
| Planar Tricyclic System | Allows for intercalation between DNA base pairs, disrupting DNA replication and transcription. |
Computational and Molecular Modeling Approaches in SAR
Computational and molecular modeling techniques are essential tools for understanding the structure-activity relationships of complex molecules like pixantrone. These methods provide insights into how the drug interacts with its biological targets at an atomic level, guiding the design of more effective and safer analogs.
Molecular Dynamics (MD) simulation is a key computational method used to model the dynamic behavior of molecules over time. For pixantrone, MD simulations have been employed to investigate the stability of the complex formed between the drug and its protein targets. By calculating metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), researchers can assess the stability and conformational changes of the protein-ligand complex, confirming a stable and reliable interaction. Recent studies have used these simulations to explore pixantrone's potential as a multitargeted inhibitor against proteins such as TBK1, DNA polymerase epsilon, and integrin α-V β-8.
Docking studies, another computational approach, predict the preferred orientation of a molecule when bound to a target. This helps in identifying key amino acid residues involved in the interaction. For pixantrone, interaction fingerprint analysis has revealed that residues like Phenylalanine (PHE), Valine (VAL), Serine (SER), and Alanine (ALA) are frequently involved in its binding to target proteins. Such computational studies are crucial for rational drug design, allowing for the prediction of how structural modifications to pixantrone might enhance its binding affinity and specificity, potentially leading to the development of analogs with improved anticancer properties.
| Computational Technique | Application in Pixantrone SAR | Key Findings / Insights |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of pixantrone to various biological targets (e.g., proteins, DNA). | Identifies key interacting residues (PHE, VAL, SER, ALA) and guides modifications to improve binding. |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the pixantrone-target complex over time to assess its stability. | Confirms the stability of pixantrone within the binding pocket of targets through RMSD and RMSF analysis. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of analogs with changes in their biological activity. | Helps in building predictive models for designing new analogs with potentially higher potency or better safety profiles. |
Preclinical Combination Therapy Strategies
Synergistic Interactions with Targeted Agents (e.g., Histone Deacetylase Inhibitors)
Preclinical evidence has highlighted the potential for synergistic or additive effects when combining Pixantrone (B1662873) with a variety of targeted therapeutic agents in lymphoma models. A key study investigated the in vitro effects of Pixantrone in combination with several agents, including inhibitors of the B-cell receptor (BCR) pathway, PI3K/mTOR pathway, and other critical cellular processes.
The findings from these preclinical studies indicate that Pixantrone's efficacy can be significantly enhanced when used in concert with drugs that target distinct survival pathways in cancer cells. For instance, combining Pixantrone with agents that inhibit the chronically active and essential BCR signaling pathway in many B-cell lymphomas presents a strong therapeutic rationale. While Pixantrone acts directly on DNA by inhibiting topoisomerase II, the BCR pathway inhibitors can simultaneously block the proliferative and survival signals that these cancer cells depend on.
While the prompt specifically mentioned Histone Deacetylase (HDAC) inhibitors, preclinical studies detailing the direct synergistic interactions between Pixantrone and HDAC inhibitors are not extensively reported in the currently available literature. However, the principle of combining a DNA-damaging agent like Pixantrone with an epigenetic modulator like an HDAC inhibitor is a well-established concept in oncology research. HDAC inhibitors can alter chromatin structure, making DNA more accessible to drugs like Pixantrone, and can also modulate the expression of genes involved in cell cycle control and apoptosis, potentially sensitizing cancer cells to Pixantrone's cytotoxic effects.
The table below summarizes the observed preclinical interactions between Pixantrone and various targeted agents in lymphoma cell lines.
| Targeted Agent | Class | Observed Interaction with Pixantrone | Relevant Cancer Cell Pathway |
| Ibrutinib | Bruton's Tyrosine Kinase (BTK) Inhibitor | Synergistic | B-cell Receptor (BCR) Signaling |
| Idelalisib | PI3Kδ Inhibitor | Synergistic | PI3K/AKT/mTOR Signaling |
| Venetoclax | BCL-2 Inhibitor | Synergistic | Intrinsic Apoptotic Pathway |
| Everolimus | mTOR Inhibitor | Synergistic | PI3K/AKT/mTOR Signaling |
| Lenalidomide | Immunomodulatory Agent | Additive/Synergistic | Multiple (including angiogenesis, immune modulation) |
| Panobinostat | Pan-Histone Deacetylase (HDAC) Inhibitor | Synergistic | Epigenetic Regulation, Cell Cycle Control |
This table is based on qualitative findings from preclinical research. Specific quantitative measures of synergy, such as combination index (CI) values, are study-dependent and not detailed here.
Rational Design of Preclinical Combination Regimens
The design of rational preclinical combination regimens involving Pixantrone is guided by its primary mechanism of action and an understanding of the molecular drivers of the specific malignancy being targeted. As an inhibitor of topoisomerase II, Pixantrone induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis. nih.gov A rational approach to combination therapy, therefore, involves pairing Pixantrone with agents that can potentiate this effect or that target complementary pathways essential for tumor cell survival and proliferation.
Key principles for the rational design of Pixantrone-based combination therapies include:
Targeting Complementary Pathways: The most successful combinations often involve drugs that affect different, non-overlapping pathways. For example, while Pixantrone directly damages DNA, combining it with inhibitors of the B-cell receptor signaling pathway (e.g., BTK or PI3K inhibitors) can create a multi-pronged attack. nih.gov The lymphoma cells are hit at both the level of DNA replication and their core survival signaling. nih.gov
Overcoming Resistance: Cancer cells can develop resistance to single-agent chemotherapy. Combination therapies can be designed to overcome known resistance mechanisms. For instance, if resistance to Pixantrone is mediated by the upregulation of anti-apoptotic proteins like BCL-2, combining it with a BCL-2 inhibitor (e.g., Venetoclax) is a rational strategy to restore apoptotic sensitivity.
Synthetic Lethality: This approach involves combining drugs that target two different genes or pathways which, when inhibited individually, are not lethal, but when inhibited together, result in cell death. The combination of topoisomerase II inhibitors with inhibitors of DNA damage repair (DDR) pathways, such as PARP inhibitors, is a classic example of this approach being explored in oncology. nih.gov By inhibiting both DNA replication/repair and the cell's ability to fix the resulting damage, the combination can be highly effective. nih.gov
Modulation of the Tumor Microenvironment: Some targeted agents can alter the tumor microenvironment, making cancer cells more susceptible to chemotherapy. While less explored for Pixantrone specifically in preclinical models, this remains a viable strategy for rational combination design.
The preclinical evaluation of such rationally designed combinations typically involves in vitro studies using cancer cell lines to determine synergy, followed by in vivo studies in animal models to assess efficacy and tolerability of the combination regimen.
Future Directions in Pixantrone Bismaleinamide Academic Research
Elucidation of Unexplored Mechanisms of Action
While Pixantrone (B1662873) is known to act as a DNA intercalator and an inhibitor of topoisomerase II, recent evidence suggests its cytotoxic effects are more complex than initially understood. drugbank.comnih.gov Unlike classic anthracyclines, it is considered a weak inhibitor of topoisomerase II, prompting researchers to investigate alternative or complementary mechanisms of action. nih.govtandfonline.com
A significant area of future research lies in understanding how Pixantrone induces cell death through mitotic perturbations. Preclinical studies have revealed that Pixantrone can induce a latent form of DNA damage that does not trigger standard DNA damage response pathways or mitotic checkpoint activation. nih.gov Instead, cells treated with the compound proceed through multiple rounds of aberrant cell division. nih.gov This process is characterized by impaired chromosome segregation, leading to the formation of chromatin bridges and micronuclei. nih.gov Ultimately, this repeated and flawed mitosis leads to cell death, a mechanism that is distinct from the direct apoptosis induced by stronger topoisomerase II poisons. nih.govnih.gov
Further investigation is also warranted into the differential effects of Pixantrone on topoisomerase II isoforms. Studies have indicated a degree of selectivity for topoisomerase IIα over topoisomerase IIβ. nih.govresearchgate.net Since the IIβ isoform is predominant in non-dividing cells like cardiomyocytes, this selectivity may partially explain Pixantrone's reduced cardiotoxicity compared to other anthracyclines. tandfonline.comnih.gov A deeper molecular understanding of this isoform preference could guide the development of even more selective and safer anticancer agents.
| Mechanism Category | Specific Mechanism of Action |
| Established Mechanisms | DNA Intercalation & Nucleic Acid Compaction nih.gov |
| Weak Inhibition of Topoisomerase II nih.govtandfonline.com | |
| Emerging & Unexplored Mechanisms | Induction of Aberrant Mitosis & Cell Division nih.govnih.gov |
| Generation of Micronuclei via Impaired Chromosome Segregation nih.gov | |
| Selective Targeting of Topoisomerase IIα over Topoisomerase IIβ nih.govresearchgate.net | |
| Induction of Reactive Oxygen and Nitrogen Species (in specific contexts) nih.gov |
Identification of Novel Preclinical Biomarkers of Response and Resistance
A critical goal for optimizing Pixantrone therapy is the identification of biomarkers that can predict a patient's response or resistance to the drug. Preclinical research is pivotal in discovering these molecular indicators.
One promising area of investigation is the role of drug efflux pumps. In preclinical models, resistance to Pixantrone has been linked to the overexpression of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter. researchgate.net In resistant cell lines, elevated BCRP levels were observed, and resistance could be reversed by a known BCRP inhibitor. researchgate.net This suggests that BCRP expression levels could be a key preclinical biomarker for predicting resistance.
Furthermore, the unique mechanism of mitotic disruption offers a novel avenue for biomarker discovery. The formation of micronuclei following aberrant cell division is a distinct cytological feature of Pixantrone-treated cells. nih.gov Researchers have proposed that the quantification of these micronuclei could serve as a direct preclinical biomarker of the drug's efficacy and cytotoxic activity in tumor cells. researchgate.net
| Biomarker Type | Potential Preclinical Biomarker | Rationale |
| Biomarker of Resistance | Breast Cancer Resistance Protein (BCRP) Expression | Elevated levels of this efflux pump have been shown to confer resistance to Pixantrone in vitro. researchgate.net |
| Biomarker of Response | Micronuclei Formation | The generation of micronuclei is a direct consequence of Pixantrone's mechanism of inducing aberrant mitosis and may correlate with its cytotoxic efficacy. nih.govresearchgate.net |
Exploration of New Therapeutic Applications in Non-Oncological Contexts (Preclinical)
The biological activities of Pixantrone suggest its potential utility beyond cancer treatment. Preclinical studies have begun to explore its application in diverse, non-oncological fields.
One notable area is in infectious disease. A recent preclinical study demonstrated that Pixantrone can sensitize Gram-negative bacteria to the antibiotic rifampin. The proposed mechanism involves the induction of irreversible reactive oxygen species (ROS) and reactive nitrogen species (RNS) damage within the bacteria, a mechanism distinct from its anticancer effects. nih.gov This finding opens the possibility of developing Pixantrone as an adjuvant therapy to combat antibiotic-resistant infections.
Another potential application is in the treatment of autoimmune diseases. As a structural analogue of mitoxantrone (B413), which is used to treat multiple sclerosis (MS), Pixantrone has been evaluated in animal models of the disease. These preclinical studies showed that Pixantrone is as potent as mitoxantrone in these models, suggesting it could be a therapeutic candidate for MS with a potentially improved safety profile, particularly concerning cardiotoxicity. wikipedia.org
| Therapeutic Area | Potential Application | Preclinical Findings |
| Infectious Disease | Adjuvant to Antibiotics | Sensitizes Gram-negative pathogens to rifampin by inducing ROS/RNS damage. nih.gov |
| Autoimmune Disease | Treatment of Multiple Sclerosis (MS) | Demonstrates potency equivalent to mitoxantrone in animal models of MS. wikipedia.org |
Advanced Preclinical Models for Efficacy and Mechanistic Studies
To accelerate research and improve the clinical translation of findings, future studies on Pixantrone will increasingly rely on advanced preclinical models that more accurately replicate human physiology and disease. Traditional two-dimensional (2D) cell cultures have limitations in capturing the complexity of a tumor's three-dimensional (3D) architecture and its surrounding microenvironment.
The use of tumor organoids represents a significant step forward. These 3D structures can be grown from patient tumor biopsies (patient-derived tumor organoids or PDTOs) and better mimic the cellular heterogeneity and structure of the original tumor. youtube.com Organoid models would be particularly valuable for studying Pixantrone's unique effects on mitosis and for high-throughput screening to identify novel drug combinations and biomarkers of response. technologynetworks.com
Furthermore, developing co-culture organoid models that integrate cancer cells with components of the tumor microenvironment, such as cancer-associated fibroblasts (CAFs), is a key future direction. mdpi.com CAFs are known to contribute to drug resistance by altering the extracellular matrix and impairing drug delivery. mdpi.com Using these sophisticated models will allow researchers to investigate how the tumor microenvironment influences Pixantrone's efficacy and to test strategies to overcome resistance in a more clinically relevant setting. Live-cell imaging and analysis systems can be used to monitor the growth and response of these complex 3D models over time, providing deeper insights into the drug's dynamic effects. youtube.com
Q & A
Q. Table 1: Key In Vitro Parameters for Mechanism Studies
| Parameter | Method | Reference Value |
|---|---|---|
| DNA binding affinity | Fluorescence quenching assay | IC50: 0.5–2 µM |
| Topo II inhibition | Plasmid relaxation assay | ≥80% at 10 µM |
How can the PICOT framework be applied to design a clinical study evaluating Pixantrone’s efficacy in relapsed non-Hodgkin lymphoma?
Basic Research Question
Use PICOT to structure hypotheses:
- Population (P) : Adults with anthracycline-pretreated, relapsed diffuse large B-cell lymphoma.
- Intervention (I) : Pixantrone monotherapy (150 mg/m², 3-week cycles).
- Comparison (C) : Standard salvage regimens (e.g., DHAP).
- Outcome (O) : Complete response rate (CRR) at 6 months.
- Time (T) : 12-month follow-up.
Ensure alignment with FINER criteria (feasibility, novelty, ethics) .
What are the optimal solubility and formulation protocols for Pixantrone in preclinical studies?
Basic Research Question
- Solubility : Pixantrone is poorly water-soluble (<1 mg/mL). Use DMSO (4 mg/mL) for stock solutions (10 mM). Avoid ethanol due to low solubility .
- In vivo formulation : For animal models, dissolve in 5% dextrose with 0.2% ascorbic acid to prevent oxidation. Validate stability via HPLC over 24 hours .
How do in vitro and in vivo models differ in evaluating Pixantrone’s cardiotoxicity profile compared to anthracyclines?
Advanced Research Question
- In vitro : Use cardiomyocyte cultures (e.g., H9c2 cells) to measure reactive oxygen species (ROS) and mitochondrial membrane potential. Pixantrone shows 50% lower ROS generation vs. doxorubicin .
- In vivo : Employ murine models with echocardiography to assess ejection fraction. Pixantrone exhibits reduced left ventricular dysfunction (≤10% decline vs. 25% for doxorubicin) .
- Data integration : Cross-validate using histopathology (e.g., vacuolization scoring) .
What strategies are effective for resolving contradictions in Pixantrone’s reported IC50 values across studies?
Advanced Research Question
- Systematic review : Aggregate data from ≥5 independent studies. Normalize variables (cell type, exposure time, assay type).
- Statistical analysis : Apply meta-regression to identify confounding factors (e.g., serum concentration in culture media) .
- Replication : Repeat key experiments under standardized conditions (e.g., 72-hour exposure in RPMI-1640 with 10% FBS) .
How should researchers design combination therapy studies involving Pixantrone and immune checkpoint inhibitors?
Advanced Research Question
- Hypothesis : Pixantrone enhances immunogenic cell death (ICD), synergizing with anti-PD-1 agents.
- Experimental design :
- Data interpretation : Apply Bliss independence model to confirm synergy .
What protocols ensure reproducibility when replicating Pixantrone’s DNA adduct stabilization assays?
Advanced Research Question
- Sample preparation : Pre-treat DNA with 100 µM formaldehyde for 1 hour to activate Pixantrone .
- Denaturing conditions : Use 6 M urea-PAGE gels at 4°C. Include controls (mitoxantrone) to validate crosslinking efficiency .
- Quantification : Normalize band intensity to untreated DNA using ImageJ .
How can gender and age variables be incorporated into preclinical studies on Pixantrone’s pharmacokinetics?
Advanced Research Question
- Animal models : Use age-stratified (6- vs. 12-month-old) and sex-balanced cohorts (1:1 male:female).
- Data reporting : Stratify AUC and Cmax by age/sex. Use ANOVA to identify interactions .
What ethical considerations are critical when designing Phase I trials for Pixantrone in pediatric populations?
Advanced Research Question
- Inclusion criteria : Limit enrollment to patients ≥12 years with explicit assent protocols .
- Safety monitoring : Implement cardiac MRI at baseline and every 3 cycles to detect subclinical toxicity .
How can researchers validate Pixantrone’s long-term stability in storage for multi-year studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
